3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide
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Overview
Description
3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide is an organic compound that features a boron-containing dioxaborolane group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide typically involves the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution reaction where a suitable nucleophile reacts with a halogenated precursor to introduce the dioxaborolane group.
Amidation Reaction: The next step is the amidation reaction where the carboxylic acid derivative is converted into the corresponding amide using an amine source.
Cyclobutane Formation: The final step involves the formation of the cyclobutane ring through a cyclization reaction.
The reaction conditions for these steps generally include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its boron-containing moiety.
Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with biomolecules, such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide is unique due to its combination of a cyclobutane ring and a boron-containing dioxaborolane group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H25BN2O3 |
---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide |
InChI |
InChI=1S/C17H25BN2O3/c1-11-8-12(9-11)15(21)20-13-6-7-19-14(10-13)18-22-16(2,3)17(4,5)23-18/h6-7,10-12H,8-9H2,1-5H3,(H,19,20,21) |
InChI Key |
PCGJOIUBSIYPGH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3CC(C3)C |
Origin of Product |
United States |
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